3-Fluorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

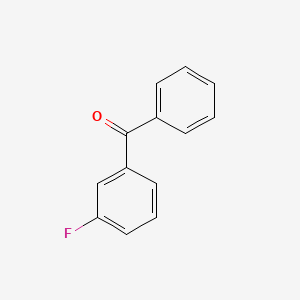

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIYZALOQBXNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381403 | |

| Record name | 3-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-69-7 | |

| Record name | 3-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluorobenzophenone

CAS Number: 345-69-7

This technical guide provides a comprehensive overview of 3-Fluorobenzophenone, a fluorinated aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, presents its spectral characteristics, and discusses its applications in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, with the molecular formula C₁₃H₉FO, is a functionalized organic compound.[1] The introduction of a fluorine atom at the meta-position of one of the phenyl rings can influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. Due to limited publicly available experimental data for this specific isomer, some properties are predicted based on structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 345-69-7 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | White to off-white solid | General observation for benzophenones |

| Melting Point | 48-52 °C | [Vendor Data] |

| Boiling Point | ~300 °C at 760 mmHg | Estimated based on isomers[2][3] |

| Solubility | Insoluble in water; Soluble in alcohols and other common organic solvents like ethers, acetone, and dichloromethane. | [1][4] |

| Storage | Room temperature, protected from light. | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[5] An alternative synthesis involves the reaction of 3-fluorobenzaldehyde with potassium t-butoxide.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of benzophenones via Friedel-Crafts acylation, adapted for the synthesis of this compound.[5][6]

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or another suitable inert solvent

-

Benzoyl Chloride

-

Fluorobenzene

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add fluorobenzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, maintaining the temperature at 0-5 °C.

-

Reaction: After the complete addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Table 2: Summary of a Typical Friedel-Crafts Acylation for Benzophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Typical Yield |

| Benzoyl Chloride | Fluorobenzene | AlCl₃ | Dichloromethane | 2-4 hours | 70-90% (estimated) |

Spectral Data

Detailed experimental spectra for this compound are not widely available. The following table provides predicted spectral data based on the analysis of its isomers and the general characteristics of aromatic ketones.

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Peaks and Interpretation |

| ¹H NMR | Aromatic protons would appear in the range of δ 7.2-7.8 ppm. The protons on the fluorinated ring will show coupling to the fluorine atom. |

| ¹³C NMR | The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 190-200 ppm. Aromatic carbons will appear between δ 120-140 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| IR Spectroscopy | A strong C=O stretching vibration is expected around 1650-1680 cm⁻¹. C-H stretching of the aromatic rings will be observed above 3000 cm⁻¹. The C-F stretch will appear in the fingerprint region, typically around 1100-1300 cm⁻¹.[7][8][9] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 200.21. Common fragmentation patterns would include the loss of the phenyl and fluorophenyl groups. |

Applications in Research and Drug Development

Benzophenone and its derivatives are a ubiquitous scaffold in medicinal chemistry, found in numerous biologically active compounds.[10] The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Benzophenone derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Some benzophenone derivatives have shown potent cytotoxic effects against various cancer cell lines.[10]

-

Antimicrobial and Antifungal Activity: The benzophenone scaffold is present in several compounds with demonstrated antibacterial and antifungal properties.[11]

-

Anti-inflammatory Activity: Certain benzophenone derivatives have been investigated for their anti-inflammatory effects.[10]

While specific biological targets for this compound are not well-documented, its utility as a research chemical lies in its potential to be incorporated into novel therapeutic agents.[12]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. This compound | 345-69-7 | FF67608 | Biosynth [biosynth.com]

- 2. 2-Fluorobenzophenone(342-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 4-Fluorobenzophenone(345-83-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluorobenzophenone, a fluorinated aromatic ketone of interest in various research and development applications. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a visual workflow for melting point analysis.

Core Physical Properties

This compound is a solid organic compound with the molecular formula C₁₃H₉FO.[1][2] Its chemical structure features a benzoyl group attached to a fluorinated phenyl ring. The physical characteristics of this compound are crucial for its handling, application, and integration into synthetic and formulation processes.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉FO | [1][2] |

| Molecular Weight | 200.21 g/mol | [1][2][3] |

| CAS Number | 345-69-7 | [1][2] |

| Melting Point | 48-52 °C | [3] |

| Boiling Point | Data not available | |

| Reference: Benzophenone | 305.4 °C at 760 mmHg | [4][5] |

| Density | Data not available | |

| Reference: Benzophenone | 1.11 g/cm³ | [5] |

| Solubility | Soluble in water and alcohols; Insoluble in ethers.[2] | [2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an integrated digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) in the vicinity of the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting point range.

Boiling Point Determination (Distillation Method - Reference)

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Sample Introduction: A sample of the compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Equilibrium and Measurement: The temperature is recorded when the vapor temperature stabilizes, and there is a consistent condensation of the liquid in the condenser. This stable temperature is the boiling point of the substance at the given atmospheric pressure.

Density Determination (Liquid Displacement Method - Reference)

For a solid that is insoluble in a liquid of known density, the liquid displacement method can be used to determine its density.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or a non-reactive organic solvent), and the initial volume is recorded.

-

Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder.

-

Final Volume Measurement: The new volume of the liquid is recorded. The difference between the final and initial volumes represents the volume of the solid sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The solution is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sampling and Analysis: A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved particles, and then its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/100 mL or mol/L).

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the melting point of this compound using the capillary method.

References

In-Depth Technical Guide to 3-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluorobenzophenone, a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in modern drug discovery.

Core Compound Data

This compound, with the empirical formula C₁₃H₉FO, is a solid organic compound.[1][2] The presence of a fluorine atom on one of the phenyl rings significantly influences its electronic properties and metabolic stability, making it a valuable building block in the synthesis of more complex molecules.[3][4][5]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 200.21 g/mol | [1][2][6][7][8][9] |

| Molecular Formula | C₁₃H₉FO | [2][6][7][8][9] |

| CAS Number | 345-69-7 | [1][2][9] |

| Melting Point | 48-52 °C | [8][9] |

| Appearance | White to light yellow powder | Acros Organics MSDS via PubChem |

| Solubility | Soluble in water and alcohols; insoluble in ethers.[1] | |

| Storage | Room temperature, protected from light.[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following protocols are representative of standard laboratory procedures.

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride.

Materials:

-

Anhydrous fluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solvent.

-

To this suspension, add fluorobenzene, followed by the dropwise addition of benzoyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and quench the reaction by the slow addition of 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The protons on the fluorinated ring will exhibit splitting due to coupling with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon and the aromatic carbons. The carbons on the fluorinated ring will show coupling with the fluorine atom.

2. Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Additional peaks will be present for the C-F bond and aromatic C-H and C=C bonds.[1]

3. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 200.21.

Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[10] The introduction of a fluorine atom, as in this compound, is a key strategy in modern drug design.[5] Fluorination can enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[3][4][5] Consequently, this compound serves as a versatile intermediate for the synthesis of novel therapeutic agents with potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[10]

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It may cause skin and serious eye irritation, as well as respiratory irritation.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[11] Work should be conducted in a well-ventilated area or a fume hood.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][12]

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for this compound.

References

- 1. This compound | 345-69-7 | FF67608 | Biosynth [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. 3,3'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. parchem.com [parchem.com]

- 10. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to 3-Fluorobenzophenone: Structure, Synthesis, and Characterization

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzophenone is an aromatic ketone and a fluorinated derivative of benzophenone. Its structure, featuring two phenyl rings attached to a central carbonyl group with a fluorine atom at the meta-position of one ring, makes it a valuable intermediate and building block in organic synthesis. The presence of the fluorine atom can significantly alter the molecule's electronic properties, reactivity, and metabolic stability, making it a compound of interest in the development of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the structure, physicochemical properties, and spectroscopic characteristics of this compound. It includes a detailed experimental protocol for its synthesis via Friedel-Crafts acylation and outlines standard methodologies for its characterization.

Chemical Structure and Properties

Chemical Structure

This compound consists of a benzoyl group attached to a 3-fluorophenyl group. The fluorine atom's electronegativity influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.

Systematic Name: (3-Fluorophenyl)(phenyl)methanone

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 345-69-7 | [1] |

| Molecular Formula | C₁₃H₉FO | [1] |

| Molecular Weight | 200.21 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 48-52 °C | [2] |

| Boiling Point | Data Not Available | N/A |

| Solubility | Soluble in water and alcohols; insoluble in ethers. | [1] |

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as benzophenone and its other isomers.[3][4][5]

¹H-NMR Spectroscopy

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7.0-8.0 ppm). The protons on the unsubstituted phenyl ring will appear as multiplets similar to those in benzophenone. The protons on the fluorinated ring will show additional splitting due to coupling with the ¹⁹F nucleus.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2', H-6' (ortho to C=O) | ~ 7.8 | m | N/A |

| H-3', H-4', H-5' (meta, para to C=O) | ~ 7.5 - 7.6 | m | N/A |

| H-2 (ortho to F and C=O) | ~ 7.6 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0, J(H,H) ≈ 2.0 |

| H-4 (para to F, ortho to C=O) | ~ 7.5 | ddd | J(H,H) ≈ 8.0, J(H,H) ≈ 2.0, J(H,F) ≈ 1.0 |

| H-5 (meta to F and C=O) | ~ 7.4 | td | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 |

| H-6 (ortho to F, meta to C=O) | ~ 7.2 | ddd | J(H,H) ≈ 8.0, J(H,F) ≈ 10.0, J(H,H) ≈ 2.0 |

¹³C-NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons. Carbons on the fluorinated ring will exhibit splitting due to C-F coupling, with the carbon directly bonded to fluorine (C-3) showing the largest coupling constant.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | ~ 195 | ~ 2-3 (³JCF) |

| C-1' (ipso, unsubstituted ring) | ~ 137 | N/A |

| C-2', C-6' (ortho, unsubstituted ring) | ~ 130 | N/A |

| C-4' (para, unsubstituted ring) | ~ 132 | N/A |

| C-3', C-5' (meta, unsubstituted ring) | ~ 128 | N/A |

| C-1 (ipso, fluorinated ring) | ~ 139 | ~ 7-8 (²JCF) |

| C-2 (ortho to F) | ~ 115 | ~ 21-23 (²JCF) |

| C-3 (C-F) | ~ 163 | ~ 245-250 (¹JCF) |

| C-4 (para to F) | ~ 126 | ~ 3-4 (⁴JCF) |

| C-5 (meta to F) | ~ 130 | ~ 8-9 (³JCF) |

| C-6 (ortho to F) | ~ 120 | ~ 21-23 (²JCF) |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption will be the strong carbonyl (C=O) stretch, characteristic of aromatic ketones.[7][8]

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-F Stretch | 1250 - 1100 | Strong |

Mass Spectrometry

Electron Ionization (EI) mass spectrometry of benzophenones typically results in fragmentation via alpha-cleavage on either side of the carbonyl group.[9][10] For this compound, this leads to several characteristic fragment ions.

| m/z Value | Proposed Fragment Ion | Formula |

| 200 | Molecular Ion [M]⁺• | [C₁₃H₉FO]⁺• |

| 123 | [3-Fluorobenzoyl]⁺ | [C₇H₄FO]⁺ |

| 105 | [Benzoyl]⁺ | [C₇H₅O]⁺ |

| 95 | [3-Fluorophenyl]⁺ | [C₆H₄F]⁺ |

| 77 | [Phenyl]⁺ | [C₆H₅]⁺ |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

This compound can be reliably synthesized using a Friedel-Crafts acylation reaction between fluorobenzene and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][11]

Materials:

-

Fluorobenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube (or nitrogen inlet), and a magnetic stirrer.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous DCM to the flask, followed by the portion-wise addition of anhydrous AlCl₃ (1.1 equivalents) while stirring. Cool the resulting suspension in an ice bath to 0 °C.

-

Reactant Addition: Add benzoyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: Add fluorobenzene (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours or until reaction completion is confirmed by TLC analysis.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by a slow, dropwise addition of dilute HCl to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Protocol for ¹H and ¹³C NMR Analysis: [12]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Place the sample in a standard 5 mm NMR tube. Insert the tube into the spectrometer, lock on the deuterium signal, and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-64 scans). Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Apply Fourier transform to the acquired data. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualized Workflows and Pathways

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

General Characterization Workflow

Caption: Logical workflow for the structural characterization of a synthesized compound.

Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for this compound.

Biological Activity and Signaling Pathways

A review of the scientific literature indicates that this compound is primarily utilized as a chemical intermediate. There are no significant reports of its involvement in specific biological signaling pathways or established use as a pharmacologically active agent. Its main relevance in drug development is as a precursor or building block for more complex molecules.

Conclusion

This compound is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as the Friedel-Crafts acylation. The analytical techniques and workflows described in this guide provide a robust framework for its preparation, purification, and structural confirmation. For researchers in medicinal chemistry and materials science, this compound serves as a versatile starting material for introducing a fluorinated benzoyl moiety into target structures.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzophenone [webbook.nist.gov]

- 6. Cshifts [sites.science.oregonstate.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-Fluorobenzophenone

Introduction

3-Fluorobenzophenone is a key chemical intermediate in the synthesis of various pharmaceuticals and advanced materials. The presence of the fluorine atom can significantly alter the electronic properties, metabolic stability, and bioavailability of target molecules, making it a valuable building block for drug development professionals. This technical guide provides a comprehensive overview of three primary synthetic pathways for this compound: Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling. Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to facilitate understanding and replication by researchers and scientists.

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for synthesizing aryl ketones.[1][2] In this approach, an aromatic ring is acylated using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a highly electrophilic acylium ion is generated and subsequently attacked by the arene.[3] For the synthesis of this compound, this can be achieved by reacting benzene with 3-fluorobenzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

1. Materials:

-

3-Fluorobenzoyl Chloride (1.0 eq)

-

Benzene (used as both reactant and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (for extraction)

2. Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

-

To the flask, add anhydrous aluminum chloride (1.1 eq) and an excess of anhydrous benzene.

-

Cool the mixture to 0-5°C using an ice-water bath.

-

Slowly add 3-fluorobenzoyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and slowly add 1 M HCl to quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3. Purification:

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Pathway 2: Grignard Reaction

The Grignard reaction provides a powerful route for carbon-carbon bond formation.[4][5] This synthesis involves the creation of a highly nucleophilic organometallic Grignard reagent, which then reacts with an electrophilic carbonyl compound.[5] For this compound, the pathway involves preparing 3-fluorophenylmagnesium bromide from 3-bromofluorobenzene and magnesium turnings, followed by its reaction with benzoyl chloride.[6]

Experimental Protocol: Grignard Reaction

1. Materials:

-

3-Bromofluorobenzene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (a single crystal for initiation)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzoyl Chloride (1.0 eq)

-

Hydrochloric Acid (HCl), 1 M solution

-

Diethyl ether (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

2. Procedure:

Part A: Preparation of 3-Fluorophenylmagnesium Bromide [6]

-

Place magnesium turnings (1.2 eq) into a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.

-

Add a small crystal of iodine to initiate the reaction.[6]

-

In the dropping funnel, prepare a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the 3-bromofluorobenzene solution to the magnesium. Gentle warming may be required to start the reaction, which is indicated by bubbling and the solution turning cloudy.[6]

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Benzoyl Chloride [6]

-

Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

-

Dissolve benzoyl chloride (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the benzoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C to control the exothermic reaction.[6]

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase twice with diethyl ether.

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

3. Purification:

-

Purify the crude product via column chromatography on silica gel or by recrystallization to obtain pure this compound.

Pathway 3: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[7][8] This modern method typically involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide or triflate.[8] To synthesize aryl ketones, an acyl chloride can be used as the electrophile.[7] This pathway offers high functional group tolerance and generally proceeds under milder conditions than traditional methods.

Experimental Protocol: Suzuki-Miyaura Coupling

1. Materials:

-

3-Fluorobenzoyl Chloride (1.0 eq)

-

Phenylboronic Acid (1.05 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Anhydrous Toluene

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate (for extraction)

2. Procedure:

-

In a round-bottom flask, combine 3-fluorobenzoyl chloride (1.0 eq), phenylboronic acid (1.05 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[7]

-

Add anhydrous toluene to the flask under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-12 hours.

-

Monitor the reaction's progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Wash the reaction mixture with a 1 M NaOH solution.[7]

-

Transfer to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

3. Purification:

-

The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Comparative Data Summary

The selection of a synthetic pathway often depends on factors such as starting material availability, desired scale, and laboratory capabilities. The following table summarizes key quantitative parameters for the described methods.

| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |

| Key Reagents | AlCl₃ | Mg, Benzoyl Chloride | Phenylboronic Acid, Pd Catalyst |

| Reaction Temperature | 0°C to Room Temp. | 0°C to Reflux | Reflux (e.g., ~110°C in Toluene) |

| Reaction Time | 2-4 hours | 2-4 hours | 4-12 hours |

| Typical Yield | Moderate to Good | Good to High | Good to Excellent |

| Key Advantages | Direct, well-established | High yield potential | High functional group tolerance, mild conditions |

| Key Disadvantages | Stoichiometric Lewis acid, moisture-sensitive | Strictly anhydrous conditions required, sensitive reagent | Cost of catalyst, removal of boron impurities |

References

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

Technical Guide: (3-Fluorophenyl)(phenyl)methanone

Document ID: TGS-FPM-20251230 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and safety protocols for (3-Fluorophenyl)(phenyl)methanone (also known as 3-Fluorobenzophenone). The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and binding affinity. This document collates critical data for researchers utilizing this important fluorinated benzophenone scaffold. Quantitative data is presented in structured tables, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation is provided, and the synthetic workflow is visualized.

Chemical Identity and Physicochemical Properties

(3-Fluorophenyl)(phenyl)methanone is an aromatic ketone featuring a phenyl group and a 3-fluorophenyl group attached to a central carbonyl moiety.

Table 1: Physicochemical Properties of (3-Fluorophenyl)(phenyl)methanone

| Property | Value | Source(s) |

| IUPAC Name | (3-Fluorophenyl)(phenyl)methanone | - |

| Synonyms | This compound | [1][2] |

| CAS Number | 345-69-7 | [1][2] |

| Molecular Formula | C₁₃H₉FO | [2] |

| Molecular Weight | 200.21 g/mol | [2] |

| Melting Point | 48-52 °C | [1] |

| Boiling Point | 305.6 °C at 760 mmHg | [3][4] |

| Density | 1.165 g/cm³ | [3][4] |

| Solubility | Soluble in alcohols; insoluble in water and ethers. | [2] |

| Calculated LogP | 3.03 | - |

Spectroscopic Profile

Detailed experimental spectral data for (3-Fluorophenyl)(phenyl)methanone is available in specialized chemical databases. The following table summarizes the expected characteristic signals based on the principles of NMR and IR spectroscopy.

Table 2: Expected Spectroscopic Features for (3-Fluorophenyl)(phenyl)methanone

| Technique | Expected Features |

| ¹H NMR | Signals expected in the aromatic region (approx. 7.2-7.8 ppm). The protons on the fluorinated ring will exhibit splitting due to coupling with the ¹⁹F nucleus. |

| ¹³C NMR | Aromatic carbon signals expected between 115-140 ppm. The carbonyl (C=O) carbon will appear significantly downfield (approx. 195 ppm). Carbon signals from the fluorinated ring will show C-F coupling. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the phenyl ring. |

| IR Spectroscopy | Strong, characteristic C=O stretch for an aromatic ketone (approx. 1660-1700 cm⁻¹). C-F stretch (approx. 1100-1300 cm⁻¹). C=C stretches for the aromatic rings (approx. 1450-1600 cm⁻¹). Aromatic C-H stretches (>3000 cm⁻¹).[5][6][7][8] |

Synthesis and Manufacturing

The primary and most efficient method for synthesizing (3-Fluorophenyl)(phenyl)methanone is the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride, using a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

General Reaction Mechanism

The reaction proceeds via electrophilic aromatic substitution.

-

Formation of Acylium Ion: The Lewis acid (AlCl₃) activates the benzoyl chloride, forming a highly electrophilic acylium ion.

-

Electrophilic Attack: The π-electron system of the fluorobenzene ring attacks the acylium ion. The fluorine atom is an ortho-, para- director, however, the para-position is sterically favored, leading to 4-fluorobenzophenone as the major isomer. The meta-substituted product, (3-Fluorophenyl)(phenyl)methanone, is typically synthesized using 3-fluorobenzoyl chloride and benzene to ensure the correct regiochemistry. For the purpose of this guide, we will detail the synthesis from benzene and 3-fluorobenzoyl chloride .

Detailed Experimental Protocol: Synthesis of (3-Fluorophenyl)(phenyl)methanone

This protocol is a representative laboratory-scale procedure adapted from established methods for Friedel-Crafts acylation.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene (carcinogen, handle with extreme care)

-

3-Fluorobenzoyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas).

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

-

Substrate Addition: Add anhydrous benzene (1.5 equivalents) to the cooled suspension with stirring.

-

Acylating Agent Addition: Add 3-fluorobenzoyl chloride (1.0 equivalent) dropwise from the addition funnel over 30 minutes. Maintain the temperature at 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cautiously pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine all organic layers. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude solid product by recrystallization (e.g., from ethanol/water or hexanes) or by column chromatography on silica gel to yield pure (3-Fluorophenyl)(phenyl)methanone.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis, purification, and analysis of the target compound.

References

- 1. parchem.com [parchem.com]

- 2. This compound | 345-69-7 | FF67608 | Biosynth [biosynth.com]

- 3. molbase.com [molbase.com]

- 4. CAS No.345-69-7,this compound Suppliers [lookchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

Spectroscopic Profile of 3-Fluorobenzophenone: A Technical Guide

Introduction

3-Fluorobenzophenone is an organic compound with the chemical formula C₁₃H₉FO. As a substituted benzophenone, it serves as a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its structural characterization is fundamental for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented to assist researchers and scientists in their analytical endeavors.

While a complete, publicly available experimental dataset for this compound is scarce, the spectral data presented herein is based on established principles of spectroscopy and analysis of its structural isomers (e.g., 4-Fluorobenzophenone) and the parent benzophenone molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The fluorine atom at the meta-position on one of the phenyl rings influences the chemical shifts of the adjacent protons. The protons on the unsubstituted phenyl ring will appear as a distinct set of multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.8 - 7.7 | Multiplet | Protons ortho to carbonyl (unsubstituted ring) |

| ~ 7.6 - 7.3 | Multiplet | Aromatic protons |

Note: The exact chemical shifts and coupling constants require experimental determination. The presented data is an estimation based on related structures.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atom bonded to fluorine will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 195 - 197 | C=O (Carbonyl) |

| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 115 - 140 | Aromatic Carbons |

Note: Data is predicted. The chemical shift of the carbon attached to fluorine is significantly affected by the ¹JCF coupling, appearing as a doublet.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group, aromatic rings, and the carbon-fluorine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

|---|---|---|

| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~ 1660 - 1650 | C=O (Carbonyl) Stretch | Strong |

| ~ 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |

| ~ 1250 - 1100 | C-F Stretch | Strong |

| ~ 900 - 650 | Aromatic C-H Bend (Out-of-plane) | Strong |

The carbonyl (C=O) stretch is a particularly strong and sharp absorption, characteristic of ketones.[1] The C-F bond also gives rise to a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions resulting from cleavage around the carbonyl group. The data presented is based on the known fragmentation of benzophenones and the spectrum of the isomeric 4-Fluorobenzophenone.[2]

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion | Formula |

|---|---|---|

| 200 | [M]⁺ | [C₁₃H₉FO]⁺ |

| 123 | [C₇H₄FO]⁺ | Fluorobenzoyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed protocols for acquiring the spectral data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should contain a reference standard, typically tetramethylsilane (TMS).

-

Transfer : Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer (typically 4-5 cm).

-

Instrumentation : The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition :

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

FT-IR Spectroscopy Protocol

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and high-quality data.

-

Background Spectrum : Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Analysis : Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition :

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is typically sufficient.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Method :

-

Column : A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Injection : Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250-280°C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program : A temperature gradient is used to ensure good separation. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 5 minutes.

-

-

MS Method :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Interface Temperature : Set the transfer line temperature to ~280°C to prevent sample condensation.

-

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Fluorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluorobenzophenone, a fluorinated aromatic ketone of significant interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes qualitative predictions based on physicochemical principles and the behavior of structurally analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate accurate data for their specific applications.

Predictive Solubility Profile

The chemical structure of this compound, featuring two aromatic rings and a polar ketone group, suggests a predominantly nonpolar character. The fluorine substituent at the meta-position is not expected to significantly increase its aqueous solubility. Based on the principle of "like dissolves like," this compound is anticipated to exhibit low solubility in polar protic solvents like water and higher solubility in a range of common organic solvents. This is consistent with the observed solubility of similar compounds, such as 4-fluorobenzophenone, which is known to be soluble in nonpolar solvents like benzene and hexanes.

For a general understanding, a predicted qualitative solubility profile is presented in Table 1. It is crucial to note that this information is predictive and should be confirmed by experimental determination for any quantitative application.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Freely Soluble |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform | Soluble to Sparingly Soluble |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Slightly Soluble |

| Aqueous | Water | Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, standardized experimental methodologies are essential. The following section details the widely accepted "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.

The Shake-Flask Method for Thermodynamic Solubility

This method is considered the most reliable for determining the equilibrium solubility of a solid compound in a liquid solvent.

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the supernatant.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility (S) of this compound in the chosen solvent using the following formula, accounting for the dilution factor:

S = Canalyzed × Dilution Factor

Where:

-

S is the solubility (e.g., in mg/mL or mol/L).

-

Canalyzed is the concentration of the diluted sample determined from the analytical measurement.

-

Dilution Factor is the ratio of the final volume of the diluted solution to the initial volume of the saturated solution taken.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

An In-depth Technical Guide to the Safety and Handling of 3-Fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluorobenzophenone (CAS No. 345-69-7), a fluorinated building block utilized in pharmaceutical and chemical research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. This document summarizes key quantitative data, outlines emergency procedures, and provides detailed recommendations for personal protective equipment and engineering controls.

Core Safety and Physical Data

The following table summarizes essential quantitative information regarding this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉FO | [1][2] |

| Molecular Weight | 200.21 g/mol | [1][2] |

| CAS Number | 345-69-7 | [1][2][3] |

| MDL Number | MFCD00083553 | [1][2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Boiling Point | 159-161 °C (at 13 mmHg) | [5] |

| Melting Point | 47-49 °C | |

| Flash Point | > 110 °C (> 230 °F) | [6] |

| Storage Temperature | 10°C - 25°C (Room Temperature) | [1][3] |

| Solubility | Soluble in water and alcohols; insoluble in ethers. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classifications have been identified.[7]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[7]

Signal Word: Warning

Hazard Pictogram:

Experimental Protocols: Standard Safety Procedures

While specific experimental protocols involving this compound will vary, the following general safety procedures should be considered standard practice.

Risk Assessment: Before any new procedure, a thorough risk assessment should be conducted to identify potential hazards and implement appropriate control measures. This should include an evaluation of the quantities of this compound being used, the potential for dust or vapor generation, and the specific reaction conditions.

Engineering Controls:

-

Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8][9]

-

Ventilation: Ensure adequate general laboratory ventilation.[8]

-

Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[10][11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[6][10]

-

Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[10][11]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[12]

Emergency Procedures

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][10]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation persists, seek medical attention.[10][13]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

-

After Swallowing: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride may be formed.[9] Vapors may be heavier than air and can spread along floors.[9]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[14]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing dust and prevent contact with skin and eyes.[8][9]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8][9]

-

Methods for Cleaning Up: For a dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[10] For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8] Clean the affected area thoroughly.

Handling and Storage

-

Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapor.[9] Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably a chemical fume hood.[8]

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Protect from light.[3] Keep away from incompatible materials such as strong oxidizing agents.[15]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified under normal conditions.[6]

-

Chemical Stability: this compound is stable under recommended storage conditions.[1][14] It may be sensitive to air.[6]

-

Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[6]

-

Conditions to Avoid: Avoid heat, flames, and sparks.[15] Avoid the generation of dust.[10]

-

Incompatible Materials: Strong oxidizing agents.[15]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides and hydrogen fluoride.[9]

Visualizations

Caption: Workflow for handling a chemical spill of this compound.

Caption: Logical relationships between hazards, protective measures, and health effects.

References

- 1. This compound | 345-69-7 | FF67608 | Biosynth [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemicalds.com [chemicalds.com]

- 5. 345-83-5 CAS MSDS (4-Fluorobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.ie [fishersci.ie]

- 7. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. 3-Fluorobenzonitrile - Safety Data Sheet [chemicalbook.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. firefightingfoam.com [firefightingfoam.com]

- 15. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Fluorobenzophenone for Chemical Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Fluorobenzophenone, a key chemical intermediate in the synthesis of complex organic molecules. Its unique properties, conferred by the fluorine substituent, make it a valuable building block in medicinal chemistry and materials science. This document details its commercial availability, physicochemical properties, established synthesis protocols, and its application in the development of potential therapeutic agents.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. These suppliers offer various grades and quantities, ensuring a steady supply for laboratory-scale synthesis up to commercial production.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various purities and quantities, often with detailed documentation like Certificates of Analysis (CoA) and Safety Data Sheets (SDS). |

| Thermo Fisher Scientific (Alfa Aesar) | --INVALID-LINK-- | A major supplier of research chemicals, providing this compound as part of their extensive catalog. |

| TCI Chemicals | --INVALID-LINK-- | Offers a wide range of organic reagents, including fluorinated compounds for research and development. |

| Biosynth | --INVALID-LINK-- | Provides a range of functionalized organic compounds for various research applications.[1] |

| Parchem | --INVALID-LINK-- | A supplier of specialty chemicals, listing this compound with typical product specifications.[2] |

| CP Lab Safety (distributor for Aladdin) | --INVALID-LINK-- | Distributes chemicals for professional manufacturing and research laboratories.[3] |

| ChemScene | --INVALID-LINK-- | A provider of chemical building blocks for drug discovery.[4] |

Physicochemical and Safety Data

The physical and chemical properties of this compound are crucial for its handling, reaction setup, and purification. The data presented below is a compilation from various supplier and database sources.

Table 2: Physicochemical Properties and Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 345-69-7 | [2][3] |

| Molecular Formula | C₁₃H₉FO | [2][3] |

| Molecular Weight | 200.21 g/mol | [3] |

| Melting Point | 48-52 °C | Parchem[2] |

| Boiling Point | 159-161 °C (at 13 mmHg) | ChemicalBook[5] |

| Appearance | White to off-white solid/crystalline powder | BRITI Scientific[6], ChemicalBook[5] |

| Purity (Typical) | ≥98% | [1][3][4] |

| Synonyms | (3-Fluorophenyl)(phenyl)methanone | [2][3] |

Table 3: GHS Hazard Information for Fluorinated Benzophenones

| Hazard Statement | Code | Description | Source(s) | | :--- | :--- | :--- | | Skin Irritation | H315 | Causes skin irritation | Sigma-Aldrich[7] | | Eye Irritation | H319 | Causes serious eye irritation | Sigma-Aldrich[7] | | Respiratory Irritation | H335 | May cause respiratory irritation | Sigma-Aldrich[7] |

Note: Hazard information is often provided for the general class of fluorinated benzophenones and may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved via Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a reliable route to the target molecule. Below are detailed experimental protocols for this method.

Protocol 1: Friedel-Crafts Acylation of Benzene with 3-Fluorobenzoyl Chloride

This is a standard and widely used method for preparing aryl ketones. The reaction involves the activation of an acyl chloride with a Lewis acid catalyst to generate a potent electrophile that then reacts with an aromatic ring.

Materials:

-

3-Fluorobenzoyl chloride

-